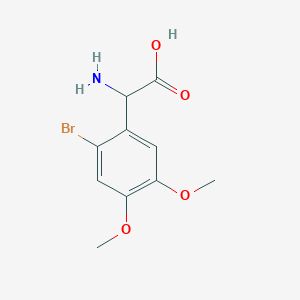

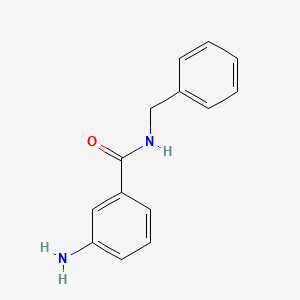

2-Amino-3,4-dichlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3,4-dichlorobenzoic acid is a compound that is structurally related to various other chlorinated benzoic acids and aminobenzoic acids. While the specific compound 2-amino-3,4-dichlorobenzoic acid is not directly studied in the provided papers, there are several closely related compounds that have been investigated. These include 2-aminobenzoic acid, 2-amino-5-chlorobenzoic acid, 3,5-dichloro-2-hydroxybenzenesulfonic acid, 2-amino-3,5-dichlorobenzonitrile, 4-amino-2-chlorobenzoic acid, 2-amino-4-chlorobenzoic acid, and others with similar substitutions on the benzene ring .

Synthesis Analysis

The synthesis of related compounds often involves the use of chlorination agents to introduce chlorine atoms onto the benzene ring at specific positions. For example, the synthesis of Sm(III) and Tb(III) complexes with 2-aminobenzoic acid and 2-amino-5-chlorobenzoic acid involves coordination of the metal ions to the ligands . Similarly, the synthesis of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid involves the formation of an amide bond between the chlorobenzoyl group and the amino group of the prop-2-enoic acid .

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids can be significantly affected by the position and number of chlorine substituents. For instance, the crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid shows that the molecule crystallizes in the orthorhombic space group and is stabilized by hydrogen bonds . DFT calculations have been used to investigate the equilibrium geometry of ligands such as 2-aminobenzoic acid and its chlorinated derivatives .

Chemical Reactions Analysis

Chlorinated benzoic acids can participate in various chemical reactions, including the formation of complexes with metals, as seen in the case of Sm(III) and Tb(III) complexes . The presence of amino and chloro substituents can influence the reactivity and the type of chemical reactions these compounds can undergo. For example, in the synthesis of supramolecular assemblies, the position of the Cl-substituent on the phenyl ring was found to be crucial for proton transfer between acid/base pairs .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by their molecular structure. The solubility of these compounds in various organic solvents has been studied, and it was found that the solubility increases with temperature and varies depending on the solvent . The thermal stability and biological activity of these compounds have also been investigated, revealing that the chlorine substituents can affect these properties . Additionally, the determination of compounds like 3-amino-4-chlorobenzonic acid by HPLC indicates that these compounds can be analyzed using chromatographic techniques .

Applications De Recherche Scientifique

Photodecomposition and Environmental Impact

2-Amino-3,4-dichlorobenzoic acid has been studied in the context of its environmental impact, specifically through photodecomposition. Research by Crosby and Leitis (1969) demonstrated that ultraviolet irradiation of chlorobenzoic acids, including compounds similar to 2-amino-3,4-dichlorobenzoic acid, leads to the replacement of chlorine by hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Applications in Herbicides and Phytotoxicity

Derivatives of dichlorobenzoic acids, closely related to 2-amino-3,4-dichlorobenzoic acid, have been explored for their phytotoxic action. Baruffini and Borgna (1978) investigated the phytotoxicity of these acids and their derivatives, highlighting their potential use in herbicides (Baruffini & Borgna, 1978).

Chemical Properties and Solubility

The solubility and thermodynamic properties of compounds like 2-amino-4-chlorobenzoic acid in various organic solvents have been studied by Li et al. (2017). This research is crucial for optimizing the purification process of such compounds (Li et al., 2017).

Biodegradation and Environmental Remediation

The biodegradation of chlorobenzoic acids, such as 2,6-dichlorobenzoic acid, by specific bacteria like Aminobacter sp. MSH1, has been examined. This research is significant for understanding the potential of these bacteria in bioremediation and treating groundwater micropollutants (Raes et al., 2019).

Synthesis and Medicinal Chemistry

The synthesis of dichlorobenzoic acids, key intermediates in antiepileptic drugs and other CNS disorder medications, has been explored in studies such as that by Hong (2006). This research provides insights into the pharmaceutical applications of these compounds (Hong, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-3,4-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFCCMCEVBFNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402090 |

Source

|

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4-dichlorobenzoic acid | |

CAS RN |

20776-62-9 |

Source

|

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)